molecular formula C14H10O B1316883 1-Ethynyl-4-phenoxybenzene CAS No. 4200-06-0

1-Ethynyl-4-phenoxybenzene

Cat. No.: B1316883
CAS No.: 4200-06-0
M. Wt: 194.23 g/mol
InChI Key: LKMNQDOAPYPSNH-UHFFFAOYSA-N
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Description

1-Ethynyl-4-phenoxybenzene is an aromatic compound with the molecular formula C14H10O. It is characterized by the presence of an ethynyl group attached to a phenoxybenzene structure. This compound is known for its applications in various scientific research fields, including enzyme kinetics, protein-ligand interactions, and cell-signaling pathways .

Biochemical Analysis

Biochemical Properties

1-Ethynyl-4-phenoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of 1-vinyl-4-phenoxybenzene, which is used in further biochemical studies . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, making it suitable for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding how this compound is distributed within the body and its potential effects on different tissues .

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific organelles, influencing its role in cellular processes. Understanding the subcellular localization of this compound is crucial for its application in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-phenoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where phenylacetylene reacts with 4-iodophenol in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reaction conditions are carefully controlled to maintain the stability of the product and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

    Nucleophilic Addition: Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed:

Scientific Research Applications

1-Ethynyl-4-phenoxybenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Ethynyl-4-nitrobenzene
  • 4-Ethynyl-N,N-dimethylaniline
  • 4-Ethynylanisole
  • 4-Ethynylbiphenyl

Uniqueness: 1-Ethynyl-4-phenoxybenzene is unique due to the presence of both an ethynyl group and a phenoxy group attached to the benzene ring. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-ethynyl-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMNQDOAPYPSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509865
Record name 1-Ethynyl-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4200-06-0
Record name 1-Ethynyl-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-phenoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key spectral characteristics of poly(1-ethynyl-4-phenoxybenzene) and what do they indicate about its structure?

A1: Poly(this compound) exhibits several key spectral characteristics:

  • UV-Vis Absorption: A maximum absorption peak at 352 nm [] suggests the presence of a conjugated polymer backbone. This absorption arises from electronic transitions within the extended π-system.
  • Photoluminescence: A maximum emission peak at 453 nm (corresponding to 2.74 eV) [] provides insights into the energy difference between the excited state and ground state of the polymer.
  • Band Gap: Calculated to be 3.02 eV [], this value signifies the energy required to excite an electron from the valence band to the conduction band, influencing the polymer's electrical and optical properties.

Q2: How does the structure of poly(this compound) influence its thermal stability?

A2: The bulky 4-phenoxyphenyl side groups in poly(this compound) play a crucial role in enhancing its thermal stability []. This improvement, compared to polyacetylenes with smaller substituents like polyphenylacetylene, can be attributed to:

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